molecular formula C8H11BrN2O2 B14789904 5-Bromo-6-methyl-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione

5-Bromo-6-methyl-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione

Cat. No.: B14789904
M. Wt: 247.09 g/mol
InChI Key: ICWQRCGRIKWDTN-UHFFFAOYSA-N
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Description

ISOCIL is a compound primarily known for its use as a pesticide. It is also referred to as 5-bromo-3-isopropyl-6-methyluracil. This compound has been utilized in various applications due to its efficacy in controlling unwanted vegetation and its role in scientific research .

Preparation Methods

ISOCIL can be synthesized through several routes. One common method involves the bromination of 3-isopropyl-6-methyluracil. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .

Industrial production of ISOCIL involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

ISOCIL undergoes various chemical reactions, including:

    Oxidation: ISOCIL can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of ISOCIL can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: ISOCIL can participate in substitution reactions where the bromine atom is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

ISOCIL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ISOCIL involves its interaction with specific molecular targets. In plants, ISOCIL acts as an inhibitor of photosynthesis by interfering with the Hill reaction in chloroplasts. This inhibition disrupts the electron transport chain, leading to reduced photosynthetic activity and ultimately plant death . The molecular targets include photosystem II components, which are crucial for the light-dependent reactions of photosynthesis .

Comparison with Similar Compounds

ISOCIL can be compared with other similar compounds such as:

The uniqueness of ISOCIL lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-6-methyl-3-propan-2-yl-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11BrN2O2/c1-4(2)11-7(12)6(9)5(3)10-8(11)13/h4,6H,1-3H3

InChI Key

ICWQRCGRIKWDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=O)C1Br)C(C)C

Origin of Product

United States

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